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Compound of Interest

Compound Name: KTX-497

Cat. No.: B12403509

Disclaimer: Initial searches for "KTX-497" did not yield any publicly available information on an
investigational drug with this designation. This review focuses on CKD-497, a therapeutic
candidate with accessible preclinical and clinical data, which may be of interest to researchers
in similar fields.

This technical guide provides a comprehensive overview of the foundational literature on CKD-
497, a botanical-derived drug candidate. The content is tailored for researchers, scientists, and
drug development professionals, offering a detailed look into its mechanism of action,
experimental protocols, and available quantitative data from preclinical and clinical studies.

Core Compound Information

CKD-497 is a new plant-based functional food derived from a mixture of the dried rhizome of
Atractylodes japonica and the fruit of Schisandra chinensis in a 5:1 weight ratio.[1][2] The
extract is obtained through an ethanol extraction process.[1][2] It has been investigated for its
therapeutic potential in respiratory diseases, specifically for its ability to relieve cough and
facilitate phlegm expectoration.[2][3][4]

Mechanism of Action: Anti-inflammatory Effects via
NF-kB Signaling

Preclinical studies have elucidated that CKD-497 exerts potent anti-inflammatory effects, which
are believed to be mediated through the inhibition of the NF-kB (nuclear factor kappa-light-
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chain-enhancer of activated B cells) signaling pathway.[1][3][4]

In in-vitro experiments using RAW264.7 macrophage cells stimulated with lipopolysaccharide
(LPS), pretreatment with CKD-497 demonstrated a significant inhibition of the phosphorylation
of p65 and IkBa, key components of the NF-kB pathway.[1] This suppression of NF-kB
signaling leads to a downstream reduction in the production of pro-inflammatory cytokines.

The proposed mechanism of action is visualized in the following signaling pathway diagram:

Click to download full resolution via product page
CKD-497's Inhibition of the NF-kB Signaling Pathway.

Preclinical Data

The anti-inflammatory properties of CKD-497 were assessed in LPS-stimulated RAW264.7
macrophage cells.
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Cell Line Stimulant Treatment Outcome
Significant inhibition of
CKD-497 (100 and p-p65 and p-IkBa
RAW?264.7 LPS (100 nM)

200 pg/mL)

expression at 200
pg/mL.[1]

CKD-497 has been evaluated in mouse models of ovalbumin (OVA)-induced asthma and

particulate matter (PM)-induced pulmonary inflammation.[1][3][4]

Animal Model

Induction Method

Treatment Groups

Key Findings

C57BL/6NHsd Mice

Ovalbumin (OVA)
sensitization and

Control, OVA, OVA +
CKD-497 (100 mg/kg),
OVA + CKD-497 (200

mg/kg)

Attenuated airway
inflammation and

mucus production.[1]

[3]4]

C57BL/6NHsd Mice

Particulate Matter
(PM10) intratracheal

administration

Control, PM1o, PM1o +
CKD-497 (100 mg/kg),
PMio + CKD-497 (200

mg/kg)

Decreased production
of IL-1j3, IL-6, and
TNF-q; Alleviated
leukocyte infiltration
and fibrillary collagen

deposition.[1]

Clinical Data: Phase Il Trial

A multicenter, double-blind, double-dummy, randomized, controlled phase Il clinical trial was

conducted to evaluate the efficacy and safety of CKD-497 in patients with acute upper

respiratory tract infection (AURI) and acute bronchitis.[5]
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Parameter

Description

ClinicalTrials.gov ID

NCT03726853[6]

Study Design

Phase 2, randomized, double-blinded, placebo-

controlled

Patient Population

225 patients with AURI and acute bronchitis

Treatment Arms

Placebo (n=55), Synatura® (n=49), CKD-497
200 mg (n=68), CKD-497 300 mg (n=53)[5]

Dosing Regimen

Three times daily for 7 days|[5]

Primary Endpoint

Change in Bronchitis Severity Score (BSS) from
baseline to day 7[5]

Secondary Endpoint

Clinical response rates on days 4 and 7[5]

Endpoint

Result

Primary Endpoint (BSS Change)

No significant difference in BSS change
between CKD-497 groups and placebo
(P=0.75).[5]

Secondary Endpoint (Clinical Response)

CKD-497 300 mg group showed a higher clinical
response rate on day 4 compared to placebo
(36% vs. 18%; P<0.05).[5]

In patients with more severe bronchitis (phlegm

Subgroup Analysis score =3), the CKD-497 group showed a
significant reduction in total BSS.[5]
No significant adverse events were observed in
Safety

either of the CKD-497 groups.[5]

The clinical trial concluded that while CKD-497 did not show a significant effect on the primary

endpoint, the 300 mg dose showed a mild but significant clinical improvement in patients with

more severe phlegm.[5]
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Experimental Protocols

The preparation of CKD-497 involves a standardized extraction process.[1][2]

Filtration

50% ethanol for 24h (4 um thick paper)

Click to download full resolution via product page

Extraction Protocol for CKD-497.

The following workflow outlines the key steps in the Western blotting experiments used to
assess the NF-kB signaling pathway.[1][2]

e Cell Culture and Treatment: RAW 264.7 cells were pretreated with CKD-497 for 2 hours,
followed by stimulation with LPS for 2 hours.[4][7]

» Protein Extraction: Cells were lysed to extract total protein.

o Protein Quantification: Protein concentration was determined using a Bradford protein assay.

[1][2]

o SDS-PAGE: Cell lysates were separated by sodium dodecyl sulfate-polyacrylamide gel
electrophoresis.
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 Membrane Transfer: Proteins were transferred to a nitrocellulose membrane.
e Blocking: The membrane was blocked with 3% bovine serum albumin.

¢ Primary Antibody Incubation: The membrane was probed with primary antibodies for NF-kB
p65, phospho-NF-kB p65, IkBa, and phospho-IkBa.[1][2]

¢ Secondary Antibody Incubation: The membrane was incubated with a horseradish
peroxidase-conjugated secondary antibody.

o Detection: Protein bands were visualized, and [3-actin was used as a loading control.[1][2]

The experimental design for the ovalbumin-induced asthma mouse model is detailed below.[4]

Acclimation
(7 days)

Sensitization with OVA
(Day 0)

Sensitization with OVA
(Day 14)

OVA Challenge
(3 times/week for 3 weeks
starting Day 21)

Oral Administration of
CKD-497

(Concurrent with challenge)

Analysis:
Airway inflammation,
mucus production

Click to download full resolution via product page

Experimental Workflow for the OVA-induced Asthma Model.
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Conclusion

CKD-497 is a botanical drug candidate with demonstrated anti-inflammatory properties,
primarily through the inhibition of the NF-kB signaling pathway. Preclinical studies in animal
models of respiratory inflammation show promising results in reducing inflammation and related
pathological features. While a phase Il clinical trial in patients with AURI and acute bronchitis
did not meet its primary endpoint, it suggested potential efficacy in a subgroup of patients with
more severe symptoms and demonstrated a favorable safety profile. Further clinical
investigation may be warranted to explore its therapeutic potential in specific patient
populations with respiratory inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Foundational Literature Review: An In-depth Technical
Guide on CKD-497]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12403509#foundational-literature-review-of-ktx-497]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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